REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-:2].[Ce+3:5].[C:6](=[O:9])([O-])[O-:7].[C:10](=[O:13])([O-])[O-:11].[Ce+3]>C(O)(=O)C>[C:1]([O-:2])(=[O:4])[CH3:6].[Ce+3:5].[C:6]([O-:7])(=[O:9])[CH3:10].[C:10]([O-:11])(=[O:13])[CH3:1] |f:0.1.2.3.4,6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
cerium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Ce+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |